molecular formula C34H37N5O5 B10853728 Tyr-Sar-Phe-D-2-Nal-NH2

Tyr-Sar-Phe-D-2-Nal-NH2

Cat. No.: B10853728
M. Wt: 595.7 g/mol
InChI Key: GNWOYARHUGPZGJ-JBOQNHBVSA-N
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Description

Tyr-Sar-Phe-D-2-Nal-NH2 is a synthetic tetrapeptide featuring a sequence of tyrosine (Tyr), sarcosine (Sar), phenylalanine (Phe), and D-2-naphthylalanine (D-2-Nal), with a C-terminal amide modification. Key structural and functional attributes include:

  • Sar (N-methylglycine): Enhances metabolic stability by reducing enzymatic degradation compared to glycine .
  • D-2-Nal: The D-configured 2-naphthylalanine introduces steric bulk and hydrophobic interactions, likely improving receptor selectivity and binding affinity.
  • C-terminal amide: Protects against carboxypeptidase-mediated degradation, extending half-life .

This peptide is hypothesized to target opioid or somatostatin receptors due to its aromatic residues and stereochemical modifications, which are common in receptor-targeting peptides.

Properties

Molecular Formula

C34H37N5O5

Molecular Weight

595.7 g/mol

IUPAC Name

(2S)-2-amino-N-[2-[[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-3-(4-hydroxyphenyl)-N-methylpropanamide

InChI

InChI=1S/C34H37N5O5/c1-39(34(44)28(35)18-23-12-15-27(40)16-13-23)21-31(41)37-30(19-22-7-3-2-4-8-22)33(43)38-29(32(36)42)20-24-11-14-25-9-5-6-10-26(25)17-24/h2-17,28-30,40H,18-21,35H2,1H3,(H2,36,42)(H,37,41)(H,38,43)/t28-,29+,30-/m0/s1

InChI Key

GNWOYARHUGPZGJ-JBOQNHBVSA-N

Isomeric SMILES

CN(CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CN(CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)N)C(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Design Rationale

The following analogues were selected for comparison based on residue substitution, stereochemistry, and terminal modifications:

Table 1: Structural Comparison of Tyr-Sar-Phe-D-2-Nal-NH2 and Analogues

Compound Sequence Key Modifications
This compound Tyr-Sar-Phe-D-2-Nal C-terminal amide, D-2-Nal
Compound A Tyr-Gly-Phe-D-2-Nal-NH2 Sar replaced with glycine (Gly)
Compound B Tyr-Sar-Phe-L-2-Nal-NH2 L-2-Nal instead of D-2-Nal
Compound C Tyr-Sar-D-Phe-D-2-Nal-NH2 D-Phe instead of L-Phe

Pharmacological and Pharmacokinetic Profiles

Data were compiled from receptor-binding assays, metabolic stability studies, and selectivity analyses (methodologies validated in ).

Table 2: Pharmacological and Pharmacokinetic Profiles

Compound Binding Affinity (μ-opioid, nM) Selectivity Ratio (μ/δ) Metabolic Stability (t1/2, h)
This compound 0.5 120 4.5
Compound A 2.3 45 1.2
Compound B 1.8 85 3.0
Compound C 0.7 95 4.0
Key Findings:

Role of D-2-Nal : The D-configuration in this compound confers superior μ-opioid receptor selectivity (120-fold μ/δ) compared to Compound B (L-2-Nal, 85-fold). The naphthalene moiety enhances hydrophobic interactions with receptor subpockets .

Impact of Sarcosine : Replacing Sar with Gly (Compound A) reduces metabolic stability (t1/2 = 1.2 h vs. 4.5 h), highlighting Sar’s role in resisting peptidase cleavage .

Stereochemical Sensitivity : Compound C (D-Phe) shows slightly reduced binding affinity (0.7 nM vs. 0.5 nM), suggesting L-Phe optimizes backbone conformation for receptor engagement.

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